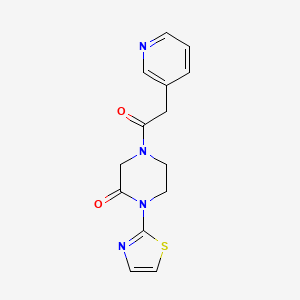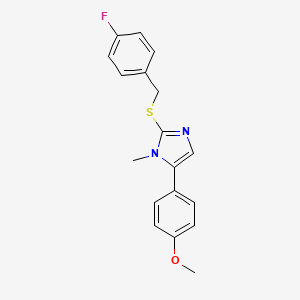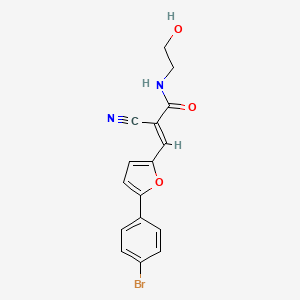
4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one, also known as PATP, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazin-2-ones and has a molecular weight of 345.42 g/mol.
Wissenschaftliche Forschungsanwendungen
Multifunctional Therapeutics for Alzheimer's Disease
A study presented the synthesis and biological evaluation of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent inhibitors for acetylcholinesterase (AChE) and amyloid β aggregation, highlighting their potential in Alzheimer's disease treatment. These compounds, evaluated for their inhibitory activity against AChE and butyrylcholinesterase, inhibition of self-mediated Aβ aggregation, and Cu(II)-mediated Aβ aggregation, showed promising results. The most potent molecule demonstrated excellent anti-AChE activity, with kinetic studies suggesting mixed-type inhibition (Umar et al., 2019).
Antimicrobial Agents
Another research focus is on the antimicrobial applications, where novel thiazolidinone derivatives were synthesized and evaluated for their activity against a variety of bacteria and fungi. The study synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, demonstrating significant antimicrobial activity against eight bacterial strains and four fungal species (Patel et al., 2012).
Anticancer Activity
Additionally, compounds with the pyridin-3-yl and thiazol-2-yl piperazin-2-one moiety were investigated for their potential anticancer activity. A notable study synthesized a series of thiazolidinone derivatives, assessing their antimicrobial activity against various bacteria and fungi, providing a foundation for further exploration of their use in cancer treatment due to the structural similarities (Patel, Kumari, & Patel, 2012).
Neuroprotective Agents
Research into neuroprotective agents includes the development of N-substituted-2-amino-1,3,4-thiadiazoles, derived from 2-amino-1,3,4-thiadiazole, showing potential for antitumor and antioxidant activities. These compounds underwent various synthetic modifications to enhance their biological activity, indicating a potential application in neuroprotection and cancer therapy (Hamama et al., 2013).
Insecticidal Agents
Furthermore, certain derivatives were assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the versatility of the core structure in developing agents for agricultural use (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
4-(2-pyridin-3-ylacetyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(8-11-2-1-3-15-9-11)17-5-6-18(13(20)10-17)14-16-4-7-21-14/h1-4,7,9H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAQFKIQUHOGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)
![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)
![N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896825.png)

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)
![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)